silane CAS No. 61463-99-8](/img/structure/B14583153.png)
[(4-Bromophenoxy)methyl](triethoxy)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenoxy)methylsilane is an organosilicon compound with the molecular formula C11H17BrO3Si. This compound is characterized by the presence of a bromophenoxy group attached to a silicon atom through a methylene bridge, with three ethoxy groups also bonded to the silicon. It is used in various chemical applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenoxy)methylsilane typically involves the reaction of 4-bromophenol with chloromethyltriethoxysilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows: \ \text{4-Bromophenol} + \text{Chloromethyltriethoxysilane} \rightarrow \text{[(4-Bromophenoxy)methylsilane} + \text{HCl} ]
Industrial Production Methods
Industrial production of (4-Bromophenoxy)methylsilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and safety.
化学反応の分析
Types of Reactions
(4-Bromophenoxy)methylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Coupling Reactions: The compound can participate in coupling reactions to form larger organosilicon compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Catalysts: Acid or base catalysts are used to facilitate hydrolysis and condensation reactions.
Solvents: Anhydrous solvents such as toluene or dichloromethane are used to prevent premature hydrolysis.
Major Products Formed
Substituted Silanes: Products formed by substitution of the bromine atom.
Siloxanes: Products formed by hydrolysis and condensation of the ethoxy groups.
科学的研究の応用
(4-Bromophenoxy)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of (4-Bromophenoxy)methylsilane involves the formation of covalent bonds with target molecules. The bromophenoxy group can interact with nucleophilic sites on biomolecules or other substrates, while the ethoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions result in the modification or stabilization of the target molecules.
類似化合物との比較
Similar Compounds
Triethoxysilane: A simpler silane compound with three ethoxy groups attached to silicon.
Triethoxymethylsilane: Similar to triethoxysilane but with a methyl group attached to silicon.
Triethoxy(octyl)silane: Contains an octyl group attached to silicon, providing different hydrophobic properties.
Uniqueness
(4-Bromophenoxy)methylsilane is unique due to the presence of the bromophenoxy group, which imparts specific reactivity and functionality not found in simpler silane compounds. This makes it particularly useful in applications requiring selective modification or stabilization of target molecules.
特性
CAS番号 |
61463-99-8 |
|---|---|
分子式 |
C13H21BrO4Si |
分子量 |
349.29 g/mol |
IUPAC名 |
(4-bromophenoxy)methyl-triethoxysilane |
InChI |
InChI=1S/C13H21BrO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3 |
InChIキー |
MLUDRFCPBGZTTQ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](COC1=CC=C(C=C1)Br)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


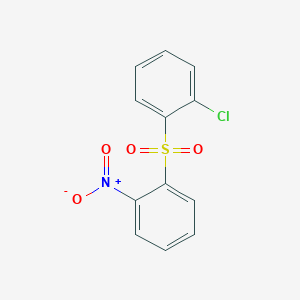
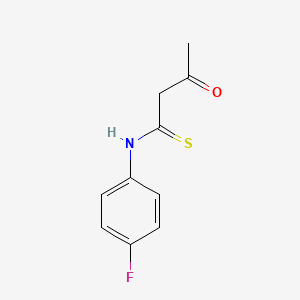
![N-[4-(9H-Xanthen-9-YL)phenyl]-9H-xanthen-9-amine](/img/structure/B14583091.png)


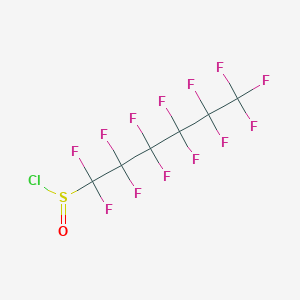
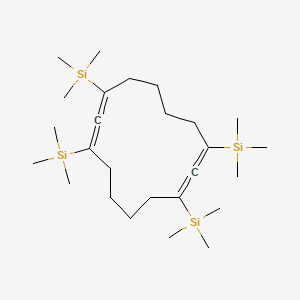
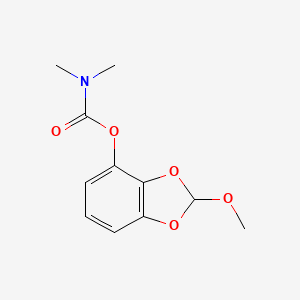
![Benzamide, N-[3-(dimethylamino)propyl]-2-(2-phenylethyl)-](/img/structure/B14583127.png)
![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
